molecular formula C16H25N3O3S B2597348 Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946237-13-4

Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2597348
CAS No.: 946237-13-4
M. Wt: 339.45
InChI Key: AASHZIJMNNRUQO-UHFFFAOYSA-N
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Description

Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with isobutyl carbamate. One common method involves the condensation of 2-aminothiazole with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or it may interfere with cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of the isobutyl group and the thiazole ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-methylpropyl N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-11(2)9-22-16(21)19-15-18-13(10-23-15)8-14(20)17-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASHZIJMNNRUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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